molecular formula C12H9FN2O3 B6385885 MFCD18316630 CAS No. 1261991-57-4

MFCD18316630

Cat. No.: B6385885
CAS No.: 1261991-57-4
M. Wt: 248.21 g/mol
InChI Key: GUMYVZRFOIACTM-UHFFFAOYSA-N
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Description

MFCD18316630 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18316630 involves several steps, including the use of specific reagents and controlled reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and purification steps to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves stringent quality control measures to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD18316630 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

MFCD18316630 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18316630 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or biochemical assays.

Comparison with Similar Compounds

MFCD18316630 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its high reactivity but lower stability compared to this compound.

    Compound B: Exhibits similar stability but different reactivity patterns.

    Compound C: Used in similar applications but with distinct chemical properties.

The uniqueness of this compound lies in its balanced stability and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

methyl 4-fluoro-3-(2-oxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c1-18-11(16)7-2-3-10(13)9(4-7)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMYVZRFOIACTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686857
Record name Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-57-4
Record name Benzoic acid, 3-(1,2-dihydro-2-oxo-5-pyrimidinyl)-4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261991-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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